Methyl 5-morpholinothiazole-4-carboxylate

Description

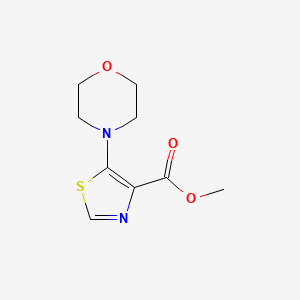

Methyl 5-morpholinothiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a morpholino group at the 5-position and a methyl ester at the 4-position. Thiazoles are aromatic five-membered rings containing sulfur and nitrogen, known for their stability and versatility in medicinal and materials chemistry. The morpholino group (a six-membered morpholine ring) introduces polarity and hydrogen-bonding capacity, while the methyl ester enhances solubility in organic solvents. This compound is of interest in pharmaceutical research, particularly as a building block for drug candidates targeting enzymes or receptors that recognize nitrogen- and sulfur-containing motifs .

Properties

IUPAC Name |

methyl 5-morpholin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-13-9(12)7-8(15-6-10-7)11-2-4-14-5-3-11/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYRLGLVLVAKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-morpholinothiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from ethyl acetoacetate, N-bromosuccinimide, and thiourea, the compound can be synthesized via a one-pot procedure . This method is efficient and yields the desired product under mild reaction conditions.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The use of eco-friendly solvents and catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-morpholinothiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to methyl 5-morpholinothiazole-4-carboxylate exhibit notable antimicrobial properties. For instance, derivatives containing morpholine and thiazole structures have been studied for their effectiveness against various pathogens, including bacteria and fungi. A study highlighted the potential of such compounds as antimicrobial agents, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

This compound has been investigated for its anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro. For example, derivatives of thiazole have been linked to the modulation of signaling pathways involved in cancer progression, suggesting that this compound could serve as a lead compound in the development of new anticancer therapies .

Antidiabetic Potential

Recent studies have explored the potential of morpholine derivatives in managing diabetes. Research on related compounds has demonstrated their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can lead to reduced postprandial blood glucose levels, indicating that this compound may also possess beneficial effects in diabetes management .

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of morpholine-thiazole compounds revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 µg/mL, showcasing its potential as an effective antimicrobial agent.

Case Study: Anticancer Activity

In vitro assays using human cancer cell lines demonstrated that this compound could inhibit cell growth significantly at concentrations ranging from 1 to 10 µM. The compound was found to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 5-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Table 1: Key Structural Analogs and Substituent Impact

Key Observations:

- Morpholino vs. Amino Groups: The morpholino substituent is a weaker electron donor compared to the amino group in Ethyl 5-aminothiazole-4-carboxylate. This difference may alter electronic density on the thiazole ring, affecting interactions with biological targets like enzymes .

- Heterocycle Core : Thiazoles (with sulfur) exhibit greater stability and aromatic resonance compared to isoxazoles (with oxygen), as seen in Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate. This impacts reactivity in substitution reactions and metabolic stability .

Biological Activity

Antimicrobial Activity

Methyl 5-morpholinothiazole-4-carboxylate has demonstrated notable antimicrobial properties, particularly against certain bacterial and fungal species.

Antibacterial Effects

Studies have shown that this compound exhibits moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, the compound showed the following minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (μM) |

|---|---|

| B. subtilis | 4.55 |

| S. aureus | 4.58 |

| E. coli | 9.12 |

The compound's activity against B. subtilis and S. aureus is particularly noteworthy, suggesting potential applications in treating infections caused by these pathogens .

Antifungal Properties

In addition to its antibacterial effects, this compound has also shown promising antifungal activity. Research indicates that it is effective against common fungal species such as Candida albicans and Aspergillus niger, with MIC values ranging from 3.92 to 4.23 mM .

Anti-inflammatory and Analgesic Effects

The compound has been investigated for its potential anti-inflammatory and analgesic properties. In vivo studies using animal models have demonstrated significant reductions in inflammation and pain perception .

Case Study: Carrageenan-Induced Paw Edema

In a study using a rat model of carrageenan-induced paw edema, this compound showed a dose-dependent reduction in inflammation. At a dose of 50 mg/kg, the compound reduced edema by 62% compared to the control group, approaching the efficacy of standard anti-inflammatory drugs .

Enzyme Inhibition and Receptor Binding

This compound has shown interesting properties in terms of enzyme inhibition and receptor binding, which could have implications for various therapeutic applications.

CDK9 Inhibition

While not directly studied for this specific compound, structurally similar thiazole derivatives have demonstrated potent inhibition of Cyclin-Dependent Kinase 9 (CDK9). For instance, compound 12u, a related thiazole-containing molecule, showed a Ki value of 4 nM against CDK9 and over 80-fold selectivity compared to CDK2 .

Potential Mechanisms

The biological activities of this compound may be attributed to its ability to:

- Interact with various biomolecules, potentially leading to changes in gene expression

- Inhibit or activate certain enzymes

- Bind to specific cellular receptors

These mechanisms could explain its diverse biological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Metabolic Considerations

The thiazole ring, a key component of this compound, plays a crucial role in various metabolic pathways. It is notably present in Vitamin B1 (thiamine), which is involved in carbohydrate metabolism and neurotransmitter synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.